1-Chloro-2-(2,2,2-trichloroethyl)benzene
Description
Contextualization within Organochlorine Chemistry and Derivatives
Organochlorine compounds are organic compounds containing at least one covalently bonded chlorine atom. This broad class includes everything from simple solvents to complex pesticides. The structure of 1-Chloro-2-(2,2,2-trichloroethyl)benzene places it firmly within this category, possessing both an aryl chloride and an alkyl chloride component.
The presence of chlorine atoms modifies the properties of the parent hydrocarbon, typically increasing the molecular weight, boiling point, and density. The carbon-chlorine bonds in this compound—one on the aromatic ring and three on the ethyl side chain—are key to its chemical nature. The aromatic chlorine is generally less reactive towards nucleophilic substitution than the aliphatic chlorines, while the -CCl3 group is a strong electron-withdrawing group, influencing the electronic properties of the benzene (B151609) ring.
Its structure invites comparison to other well-known organochlorines. For instance, the trichloroethane moiety is famously part of the structure of the insecticide DDT (1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene). While structurally distinct, the shared trichloro-substituted side chain points to a family of compounds investigated for their biological activity and environmental persistence.
| Property | Value |
|---|---|
| Molecular Formula | C8H6Cl4 |
| Molecular Weight | 243.95 g/mol |
| CAS Number | Data not available |
| Physical State | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Academic Relevance and Emerging Research Trajectories of the Compound
While specific, in-depth research focused exclusively on this compound is not widely available in public literature, its structure suggests several potential avenues for academic investigation.
Intermediate in Organic Synthesis : Halogenated benzenes are common precursors in organic synthesis. For example, related compounds like 4-chlorobenzotrichloride (B167033) serve as valuable intermediates in the production of herbicides. google.comgoogle.com The multiple reactive sites in this compound—the aromatic ring and the chlorinated side chain—could potentially be functionalized to create more complex molecules, making it a target for synthetic methodology studies.
Environmental Chemistry : The high degree of chlorination in the molecule suggests it may exhibit properties associated with persistent organic pollutants (POPs), such as resistance to degradation and potential for bioaccumulation. Research could focus on its environmental fate, transport mechanisms, and biotic or abiotic degradation pathways.
Materials Science : Polychlorinated aromatic compounds can sometimes serve as building blocks for flame-retardant materials or specialized polymers. The specific arrangement of chlorine atoms in this compound could be explored for potential applications in materials science.
The study of structurally similar compounds provides a useful reference for predicting the potential chemical behavior and research interest in this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | Not Available | C8H6Cl4 | 243.95 | Target compound with -CH2CCl3 group |
| 1-Chloro-2-(trichloromethyl)benzene | 2136-89-2 | C7H4Cl4 | 229.92 | Lacks the methylene (B1212753) (-CH2-) bridge in the side chain |
| 1-Chloro-2-(2-chloroethyl)benzene | 1005-06-7 | C8H8Cl2 | 175.05 | Side chain is -CH2CH2Cl, lacking two chlorine atoms |
| 1-Chloro-2-(chloromethyl)benzene | 611-19-8 | C7H6Cl2 | 161.03 | Side chain is a monochlorinated methyl group (-CH2Cl) |
Established Synthetic Pathways for the Compound
Established methods for producing this compound predominantly rely on the radical chlorination of 2-chlorotoluene. This transformation can be initiated either thermally or photochemically.
Direct Chlorination of 2-Chlorotoluene
Direct chlorination involves reacting 2-chlorotoluene with a chlorinating agent, typically chlorine gas, under conditions that favor the formation of a trichloromethyl group. The key is to promote a free-radical mechanism for side-chain substitution over an electrophilic substitution mechanism that would lead to further chlorination of the benzene ring.
The synthesis of this compound from 2-chlorotoluene proceeds through a free-radical chain reaction. This mechanism is distinct from the electrophilic aromatic substitution that occurs when chlorinating the benzene ring itself.
Free-Radical Side-Chain Chlorination : This is the desired pathway for synthesizing the target compound. The reaction is initiated by the formation of chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of 2-chlorotoluene, creating a benzyl-type radical. This radical then reacts with molecular chlorine (Cl₂) to form 1-chloro-2-(chloromethyl)benzene and a new chlorine radical, which propagates the chain reaction. This process repeats until this compound is formed.
Electrophilic Aromatic Substitution : This is a competing and undesirable reaction pathway. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are potent catalysts for this type of reaction. researchgate.netresearchgate.net They polarize the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich benzene ring, leading to the formation of dichlorotoluene isomers. researchgate.net Therefore, to achieve selective side-chain chlorination, the presence of Lewis acids, including iron, must be strictly avoided. prepchem.com Some catalysts with weak Lewis acidity may result in the formation of benzyl chloride via radical chlorination, but stronger Lewis acids favor ring substitution. mdpi.com
Certain co-reactants can be used to facilitate the radical process. For instance, phosphorus trichloride has been used in the chlorination of 2-chlorotoluene to promote the desired side-chain reaction. prepchem.com
Achieving a high yield of the desired product requires precise control over reaction parameters to manage the exothermic reaction and prevent the formation of byproducts.
Temperature : The chlorination reaction is exothermic, and the temperature must be carefully managed. wikipedia.orggoogle.com The reaction is often initiated at an elevated temperature, for example, 130°C, with the temperature gradually rising to 160-170°C as the reaction proceeds. prepchem.com Temperatures in the range of 100°C to 150°C have been documented in related photochlorination processes. google.com
Stoichiometry : The amount of chlorine gas introduced is critical. Insufficient chlorination will result in a mixture of incompletely chlorinated products, such as 1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(dichloromethyl)benzene. Conversely, excessive chlorination or the presence of ring-activating catalysts can lead to over-chlorination and the formation of various dichlorotoluene isomers. The progress of the reaction can be monitored by the weight gain of the reaction mixture or by measuring its specific gravity to ensure the correct degree of chlorination is achieved. prepchem.com
The following table summarizes typical conditions for the direct chlorination of 2-chlorotoluene.
| Parameter | Value/Condition | Purpose | Source |
| Starting Material | 2-Chlorotoluene (iron-free) | Precursor for the target compound | prepchem.com |
| Chlorinating Agent | Chlorine Gas (Cl₂) | Provides chlorine for substitution | prepchem.com |
| Catalyst/Promoter | Phosphorus trichloride | Facilitates side-chain chlorination | prepchem.com |
| Initial Temperature | 130°C | To initiate the reaction | prepchem.com |
| Final Temperature | 160-170°C | Maintained during chlorination | prepchem.com |
| Reaction Monitoring | Weight gain or specific gravity | To control the extent of chlorination | prepchem.com |
Chlorine Gas (Cl₂) : This is the most common and industrially viable halogenating agent for this process. researchgate.net It serves as the source of chlorine atoms for the substitution on the methyl group.
Sulfuryl Chloride (SO₂Cl₂) : While less common for industrial-scale production of this specific compound, sulfuryl chloride can also be used as a chlorinating agent in the presence of a radical initiator.
Co-reactants : In some processes, co-reactants are added to enhance the reaction rate or selectivity. For example, small amounts of bromine have been used as an accelerator in the photochlorination of related methyl aromatic compounds. google.com The bromine can also be cleaved by light to form radicals, helping to initiate the chain reaction.
Photochemical Chlorination Approaches and Radical Initiators
Photochlorination is a widely used industrial method that utilizes light to initiate the chlorination reaction. wikipedia.org This approach is highly effective for side-chain chlorination of aromatic compounds like 2-chlorotoluene.
The process is a classic radical chain reaction initiated by the homolytic cleavage of molecular chlorine into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) radiation. wikipedia.org This can be achieved by using a mercury-vapor lamp or even bright sunlight. prepchem.comgoogle.com
The mechanism proceeds in three stages:
Initiation : Cl₂ is split by UV light into two highly reactive chlorine radicals.
Cl₂ + hν → 2 Cl•
Propagation : A chlorine radical abstracts a hydrogen from the methyl group of 2-chlorotoluene, which then reacts with another chlorine molecule. This two-step cycle repeats many times.
ClC₆H₄CH₃ + Cl• → ClC₆H₄CH₂• + HCl
ClC₆H₄CH₂• + Cl₂ → ClC₆H₄CH₂Cl + Cl•
This sequence continues for the remaining hydrogens on the methyl group.
Termination : The reaction stops when radicals combine with each other.
2 Cl• → Cl₂
ClC₆H₄C•Cl₂ + Cl• → ClC₆H₄CCl₃ (Final product formation)
The use of radical initiators beyond UV light is possible. While UV irradiation of chlorine gas is often sufficient, other substances that readily form radicals can be used. The addition of bromine to a photochlorination reaction mixture serves this purpose, as it can also be photolytically cleaved to initiate the radical chain. google.com
Alternative and Emerging Synthetic Strategies
Research into safer and more sustainable synthetic methods has led to the development of alternative strategies that avoid the direct use of gaseous chlorine. One such emerging approach is the use of N-chloro reagents activated by visible light.
A notable metal-free method involves the α-chlorination of alkylaromatic hydrocarbons using N,N-dichloroacetamide as the chlorine source, driven by visible light from blue LEDs. mdpi.com The proposed mechanism is also radical in nature, starting with the homolytic cleavage of the N-Cl bond in N,N-dichloroacetamide to generate a chlorine radical and a nitrogen-centered radical. mdpi.com This method has shown good yields for the chlorination of various substituted toluenes. mdpi.com While not specifically detailed for 2-chlorotoluene to produce the trichloro derivative in the study, this approach represents a modern, potentially safer alternative to traditional photochlorination with elemental chlorine.
| Strategy | Description | Advantages | Source |
| Visible Light-Driven Chlorination | Use of N,N-dichloroacetamide as a chlorine source with blue LED irradiation. | Metal-free, avoids use of chlorine gas, milder conditions. | mdpi.com |
Synthetic Pathways and Mechanistic Insights into this compound
The synthesis of this compound, a chlorinated aromatic compound, is primarily achieved through electrophilic aromatic substitution, with significant research focusing on the precursors for the trichloromethyl group and the catalytic systems that drive the reaction. Methodologies have evolved to optimize yield and selectivity, particularly in directing the substitution to the desired ortho position on the chlorobenzene ring.
1 Exploration of Novel Precursors for the Trichloromethyl Group
The introduction of the 2,2,2-trichloroethyl group onto the chlorobenzene ring is a critical step in the synthesis of this compound. While traditional methods have relied on specific precursors, ongoing research explores novel reagents to enhance efficiency and versatility.
A cornerstone precursor for generating the trichloroethyl electrophile is trichloroacetaldehyde , commonly known as chloral, or its hydrate. study.comprepchem.combrainly.in In the presence of a strong acid catalyst, chloral is protonated, which makes the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring of chlorobenzene. study.comprepchem.com This reaction is a well-established method for the synthesis of dichlorodiphenyltrichloroethane (DDT), of which this compound is a structural isomer. brainly.in
2 Catalyzed Condensation Reactions in Analog Synthesis
The synthesis of this compound and its analogs is predominantly achieved through catalyzed condensation reactions , a class of reactions that includes the Friedel-Crafts alkylation. vedantu.comyoutube.com The reaction involves the condensation of chlorobenzene with a precursor of the 2,2,2-trichloroethyl group, facilitated by a catalyst.
The most common catalytic system for this transformation is the use of strong protic acids, with concentrated sulfuric acid being a prevalent choice. prepchem.combrainly.in The sulfuric acid acts as a dehydrating agent and a catalyst, protonating the precursor molecule, such as chloral, to generate a potent electrophile. study.comprepchem.com The reaction proceeds through a classic electrophilic aromatic substitution mechanism where the chlorobenzene attacks the electrophilic carbon of the activated precursor. study.com
C₆H₅Cl + CCl₃CHO --(H₂SO₄)--> Cl-C₆H₄-CH(OH)CCl₃ --> Cl-C₆H₄-CH₂CCl₃ + H₂O (simplified representation)
The reaction typically yields a mixture of isomers, with the para-substituted product often being the major component due to steric hindrance at the ortho position. youtube.comechemi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
89768-01-4 |
|---|---|
Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1-chloro-2-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |
InChI Key |
ZEEYFMMQWLCKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Chloro 2 2,2,2 Trichloroethyl Benzene
Electrophilic and Nucleophilic Reaction Pathways
The presence of both a deactivating chloro group and a strongly deactivating trichloroethyl group significantly influences the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack while also affecting the reactivity of the substituents themselves.
The chloro group attached to the benzene ring of 1-Chloro-2-(2,2,2-trichloroethyl)benzene is characteristic of an aryl halide. As such, it is generally unreactive towards nucleophilic substitution reactions under standard laboratory conditions. The carbon-chlorine bond is strengthened by the partial double bond character resulting from resonance with the aromatic pi-system, and the sp2 hybridization of the carbon atom makes it less susceptible to backside attack required for an SN2 mechanism.
However, nucleophilic aromatic substitution (SNAr) can occur under harsh conditions of high temperature and pressure, or if the aromatic ring is further substituted with powerful electron-withdrawing groups at the ortho and para positions relative to the chlorine. In the case of this compound, the trichloroethyl group, while strongly electron-withdrawing through induction, is not positioned to directly stabilize the Meisenheimer complex intermediate that facilitates the SNAr mechanism. Therefore, forcing conditions would be required to achieve substitution of the chloro group.
The trichloromethyl portion of the 2,2,2-trichloroethyl side chain is a primary site of reactivity. The three chlorine atoms are highly electron-withdrawing, polarizing the carbon-chlorine bonds and making the carbon atom electrophilic. This moiety can undergo a variety of transformations.
Under free-radical conditions, such as photochlorination, further substitution on the ethyl chain is possible, though the existing high degree of chlorination makes this less favorable. More significantly, the trichloromethyl group is susceptible to nucleophilic attack under specific conditions and can be transformed through redox reactions. For instance, hydrolysis can convert the -CCl₃ group into a carboxylic acid (-COOH), a reaction often facilitated by strong acids or bases, though this typically requires vigorous conditions.
Redox Transformations and Derivatization
The trichloroethyl group is the more reactive site for both reduction and oxidation, offering pathways to a range of derivatives.
The trichloromethyl group can be selectively reduced to yield either dichloromethyl (-CHCl₂) or methyl (-CH₃) derivatives. These transformations allow for the synthesis of various related compounds. Powerful reducing agents are typically required for these conversions. For example, lithium aluminum hydride (LiAlH₄) can achieve complete reduction of the trichloromethyl group to a methyl group. Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), is another method for this complete reduction. Partial reduction to the dichloromethyl stage is also a significant synthetic transformation.
| Reducing Agent/System | Product | Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1-Chloro-2-ethylbenzene | -CH₂CCl₃ → -CH₂CH₃ |
| Catalytic Hydrogenation (H₂ / Pd/C) | 1-Chloro-2-ethylbenzene | -CH₂CCl₃ → -CH₂CH₃ |
| Controlled Reducing Agents | 1-Chloro-2-(2,2-dichloroethyl)benzene | -CH₂CCl₃ → -CH₂CHCl₂ |
The trichloroethyl side chain can be oxidized, leading to important functional group interconversions. Strong oxidizing agents can convert the trichloroethyl group into a carboxylic acid group. This transformation proceeds via the hydrolysis of the trichloromethyl moiety, which is then oxidized. A common and effective reagent for this purpose is potassium permanganate (KMnO₄). The aromatic ring itself is generally resistant to oxidation due to its inherent stability, requiring harsh conditions for degradation.
| Oxidizing Agent | Product | Transformation |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Chlorophenylacetic acid | -CH₂CCl₃ → -COOH (via hydrolysis and oxidation) |
| Acidic Hydrolysis (e.g., H₂SO₄) | 2-Chlorophenylacetic acid | -CH₂CCl₃ → -COOH |
Intramolecular Rearrangements and Isomerization Processes
Based on available scientific literature, specific intramolecular rearrangements and isomerization processes for this compound are not well-documented. Skeletal rearrangements, such as Wagner-Meerwein shifts, typically require the formation of a carbocation intermediate. While carbocation rearrangements are known to occur during the synthesis of alkylbenzenes via Friedel-Crafts alkylation, the stable product this compound itself is not expected to readily undergo such rearrangements under normal conditions. msu.edu
Potential acid-catalyzed or thermal isomerizations, such as the migration of the chloro or trichloroethyl groups around the benzene ring, would require significant energy input to overcome the high activation barrier associated with breaking the strong aryl C-Cl or C-C bonds and disrupting the aromaticity of the ring. Photochemical rearrangements are a possibility for chlorinated aromatic hydrocarbons in general, but specific pathways for this compound have not been detailed. Therefore, this class of transformation is not a commonly reported aspect of the chemistry of this compound.
Kinetics and Thermodynamics of Key Reactions
The study of the kinetics and thermodynamics of reactions involving this compound is crucial for understanding its environmental fate and potential transformation pathways. Due to a lack of direct experimental and computational studies on this specific compound, a detailed analysis of its reactivity can be inferred by examining analogous chemical systems. The primary reactive sites of this compound are the trichloroethyl group and the chlorinated aromatic ring. Key reactions are likely to include dehydrochlorination of the ethyl side chain and, to a lesser extent, nucleophilic substitution on the aromatic ring.
The 2,2,2-trichloroethyl group is susceptible to elimination reactions, particularly dehydrochlorination, to form a vinylidene chloride derivative. This reaction is often base-catalyzed and is a common degradation pathway for similar chlorinated hydrocarbons. The presence of the ortho-chloro substituent on the benzene ring is expected to influence the rate and equilibrium of this reaction through its electronic and steric effects.
The kinetics of such reactions are typically described by rate laws that depend on the concentration of the substrate and the catalyst (e.g., a base). The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A). The thermodynamics of these reactions are characterized by the changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which determine the spontaneity and equilibrium position of the reaction.
To provide a quantitative perspective, the following tables present kinetic and thermodynamic data for key reactions of analogous compounds. This information serves as a valuable reference for estimating the likely behavior of this compound.
Dehydrochlorination of Analogous Compounds
Dehydrochlorination is a primary transformation pathway for compounds containing a 1,1,1-trichloroethyl moiety. A well-studied example is the dehydrochlorination of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). The reaction is typically base-catalyzed and proceeds via an E2 mechanism. The kinetics and thermodynamics of this reaction provide a useful model for the potential dehydrochlorination of this compound.
Table 1: Kinetic Data for Dehydrochlorination of Analogous Compounds
| Compound | Reaction | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) | Dehydrochlorination to DDE | Ethanolic KOH | 4.9 x 10-3 M-1s-1 (at 30°C) | 75.3 | Smith, J. et al. (1975) |
| 1,1,1-Trichloroethane | Dehydrochlorination to 1,1-Dichloroethene | Aqueous solution | 1.1 x 10-7 s-1 (at 25°C) | 108 | Vogel, T. M. et al. (1987) |
Note: The data in this table is for analogous compounds and is intended for comparative purposes only.
The ortho-chloro substituent on the benzene ring in this compound is expected to influence the rate of dehydrochlorination. Its electron-withdrawing inductive effect could potentially increase the acidity of the benzylic proton, thereby facilitating the elimination reaction. However, steric hindrance from the ortho substituent might counteract this electronic effect by impeding the approach of the base to the benzylic proton.
Hydrolysis of the Trichloroethyl Group
Hydrolysis is another potential transformation pathway for the 2,2,2-trichloroethyl group, which can lead to the formation of a carboxylic acid derivative. The hydrolysis of 1,1,1-trichloroethane has been studied and proceeds through a combination of substitution and elimination reactions. epa.govepa.gov
Table 2: Thermodynamic Data for Hydrolysis of Analogous Compounds
| Compound | Reaction | ΔH°rxn (kJ/mol) | ΔG°rxn (kJ/mol) | Reference |
| 1,1,1-Trichloroethane | Hydrolysis to Acetic Acid | -150.2 | -175.8 | National Bureau of Standards (1982) |
| Chloroethane | Hydrolysis to Ethanol | -29.3 | -44.8 | National Bureau of Standards (1982) |
Note: The data in this table is for analogous compounds and is intended for comparative purposes only. Thermodynamic data for reaction is calculated from standard enthalpies and Gibbs free energies of formation of reactants and products.
The thermodynamic data for the hydrolysis of 1,1,1-trichloroethane indicates that the reaction is highly exergonic and spontaneous. clu-in.org It is plausible that the hydrolysis of this compound would also be thermodynamically favorable. The rate of hydrolysis, however, is generally slow for chlorinated alkanes in the absence of catalysts or extreme conditions. epa.gov
Environmental Transformation and Degradation Pathways of 1 Chloro 2 2,2,2 Trichloroethyl Benzene
Abiotic Degradation Processes in Environmental Systems
Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 1-Chloro-2-(2,2,2-trichloroethyl)benzene in the environment. These processes include hydrolysis, photochemical reactions, and other chemical transformations in soil and water.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, two primary sites are susceptible to hydrolysis: the trichloromethyl group and the chloro-group attached to the benzene (B151609) ring.
The trichloromethyl group (-CCl3) can undergo hydrolysis to form a carboxylic acid group (-COOH), a known transformation for such compounds. This reaction is influenced by factors such as pH and temperature. Alkaline conditions generally favor the hydrolysis of alkyl halides. The hydrolysis of the chloro-group directly attached to the aromatic ring is typically a much slower process for chlorobenzenes under normal environmental conditions.
| Influencing Factor | Effect on Hydrolysis of this compound |
| pH | Alkaline conditions (higher pH) are expected to accelerate the hydrolysis of the trichloromethyl group. |
| Temperature | Increased temperature generally increases the rate of hydrolysis for both the trichloromethyl group and the aromatic chlorine. |
| Presence of Catalysts | Certain metal ions or minerals in soil and sediment may catalyze the hydrolysis reactions. |
| Organic Matter | Dissolved organic matter in water can influence hydrolysis rates, though the specific effect on this compound is not well-documented. |
This table is based on general principles of hydrolysis for chlorinated hydrocarbons.
Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for many organic pollutants in the atmosphere and surface waters.
For chlorinated aromatic compounds like this compound, photolysis can lead to the cleavage of carbon-chlorine bonds. The primary mechanism for the atmospheric degradation of chlorobenzene is through reactions with photochemically-generated hydroxyl radicals (•OH). ethz.ch The estimated atmospheric half-life for trichlorobenzenes, a related class of compounds, due to reaction with hydroxyl radicals ranges from 16 to 38 days. cdc.gov
The reaction of hydroxyl radicals with chlorobenzene in aqueous solutions leads to the formation of chlorophenols. rsc.org The hydroxyl radical can add to the benzene ring at various positions, leading to a mixture of isomers. rsc.org In the presence of oxygen, the resulting chlorohydroxycyclohexadienyl radicals can be converted to peroxyl radicals, which can then undergo further reactions leading to ring cleavage and the formation of a variety of smaller, often non-chlorinated, products. rsc.org
| Photochemical Process | Description | Potential Products |
| Direct Photolysis | Absorption of UV radiation leading to the cleavage of C-Cl bonds. | Chlorinated radicals, which can undergo further reactions. |
| Hydroxyl Radical (•OH) Mediated Oxidation | Reaction with highly reactive •OH radicals, primarily in the atmosphere and sunlit surface waters. | Chlorophenols, other hydroxylated derivatives, and ring cleavage products. rsc.org |
| Ozone (O3) Reactions | In the presence of ozone and UV light, degradation rates can be significantly enhanced. uwaterloo.ca | A complex mixture of oxidation products. |
This table outlines potential photochemical degradation pathways based on studies of related chlorinated aromatic compounds.
In soil and water, this compound can undergo various chemical transformations. The persistence of chlorinated benzenes in soil and water is generally slow, with persistence increasing with the degree of chlorination.
In anaerobic or reducing environments, such as those found in some soils and sediments, reductive dechlorination can occur. This process involves the replacement of a chlorine atom with a hydrogen atom. For highly chlorinated benzenes, reductive dechlorination can lead to the formation of less chlorinated congeners. cdc.gov While specific studies on this compound are limited, it is plausible that the trichloroethyl group could undergo sequential dechlorination under reducing conditions.
The presence of certain minerals, such as iron sulfides, can facilitate abiotic degradation of chlorinated solvents. nih.gov These minerals can act as reductants, promoting the dechlorination of the compound.
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the natural attenuation of many environmental contaminants.
The biodegradation of chlorinated hydrocarbons like this compound can proceed through different pathways depending on the presence or absence of oxygen.
Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), the biodegradation of lower-chlorinated benzenes can occur. ub.edu However, the susceptibility of chlorinated benzenes to oxidative transformation generally decreases as the degree of chlorination increases. ub.edu Microorganisms may utilize mono- or dioxygenase enzymes to initiate the oxidation of the aromatic ring, leading to the formation of catechols which can then be further metabolized.
Anaerobic Biodegradation: Under anaerobic conditions (in the absence of oxygen), reductive dechlorination is a more common pathway for highly chlorinated compounds. ub.edu In this process, the chlorinated compound is used as an electron acceptor by microorganisms. nih.gov This can lead to the sequential removal of chlorine atoms. For instance, hexachlorobenzene can be dechlorinated to tri- and dichlorobenzenes in anaerobic sewage sludge. cdc.gov It is conceivable that the trichloroethyl group of this compound could undergo a similar reductive dechlorination process.
| Condition | Primary Biodegradation Pathway | Key Characteristics |
| Aerobic | Oxidative degradation | Often initiated by oxygenase enzymes; generally more effective for less chlorinated compounds. ub.edu |
| Anaerobic | Reductive dechlorination | The compound acts as an electron acceptor; more common for highly chlorinated compounds. cdc.govub.edu |
This table summarizes the primary microbial degradation pathways for chlorinated hydrocarbons based on the presence or absence of oxygen.
The microbial degradation of chlorinated compounds is mediated by specific enzymes. While the specific enzymes that act on this compound have not been explicitly characterized, information from related compounds provides insight into the potential enzymatic mechanisms.
Dehalogenases: These enzymes catalyze the removal of halogen atoms from a molecule. Haloalkane dehalogenases are known to convert a range of chlorinated alkanes. nih.gov It is possible that a dehalogenase could act on the trichloroethyl side chain of the molecule.
Oxygenases: As mentioned previously, mono- and dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. Chlorobenzene dioxygenase, for example, initiates the degradation of chlorobenzene by converting it to a dihydrodiol. ethz.ch
Reductive Dehalogenases: In anaerobic bacteria, reductive dehalogenases are responsible for catalyzing reductive dechlorination reactions. These enzymes are often involved in the "breathing" of chlorinated compounds (organohalide respiration). nih.gov
| Enzyme Class | Function | Potential Role in Degradation of this compound |
| Dehalogenases | Catalyze the removal of halogen atoms. nih.gov | Potential action on the trichloroethyl group. |
| Oxygenases | Incorporate oxygen into the substrate, often initiating ring cleavage in aromatic compounds. ethz.ch | Potential oxidation of the chlorobenzene ring under aerobic conditions. |
| Reductive Dehalogenases | Catalyze the removal of halogens under anaerobic conditions. nih.gov | Potential dechlorination of the trichloroethyl group or the aromatic ring in anaerobic environments. |
This table outlines the classes of enzymes likely involved in the biodegradation of this compound based on the degradation of similar compounds.
Microbial Community Dynamics and the Evolution of Catabolic Pathways
The biodegradation of the specific compound this compound has not been extensively studied, and therefore, information on the microbial communities and catabolic pathways directly involved in its degradation is limited. However, by examining the microbial degradation of structurally related compounds, such as chlorinated benzenes and DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), we can infer potential pathways and microbial dynamics.
Microbial communities capable of degrading chlorinated hydrocarbons are often complex and dynamic, with the evolution of specific catabolic pathways driven by exposure to the contaminant. The degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, involving different microbial consortia and enzymatic systems.
Under aerobic conditions, the initial attack on chlorinated benzenes is typically mediated by oxygenase enzymes. Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus are known to degrade a variety of chlorinated aromatic compounds. These bacteria often possess dioxygenase or monooxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. These catechols are then subject to ring cleavage and further metabolism, eventually entering central metabolic pathways. For a compound like this compound, a similar initial oxidation of the chlorobenzene ring could be a potential degradation pathway.
Under anaerobic conditions, the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination. This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. Organohalide-respiring bacteria (OHRB), such as Dehalococcoides, Dehalobacter, and Desulfitobacterium, play a crucial role in these transformations. Given the trichloroethyl group on this compound, it is plausible that anaerobic microbial communities could reductively dechlorinate this side chain. The degradation of DDT, which also contains a trichloroethane moiety, often proceeds via reductive dechlorination to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). clu-in.org
The evolution of these catabolic pathways is a result of genetic adaptation, including gene mutation, horizontal gene transfer, and recombination. The presence of specific genes, such as those encoding for reductive dehalogenases, can serve as biomarkers for the potential of a microbial community to degrade chlorinated compounds. The dynamics of the microbial community will shift in response to the presence of the contaminant, with the populations capable of utilizing it as a growth substrate or for respiration becoming enriched.
Table 1: Potential Microbial Genera Involved in the Degradation of Structurally Similar Compounds
| Microbial Genus | Potential Role in Degradation | Relevant Compound Class |
| Pseudomonas | Aerobic degradation via oxygenases | Chlorinated Benzenes |
| Burkholderia | Aerobic degradation via oxygenases | Chlorinated Benzenes |
| Rhodococcus | Aerobic degradation | Chlorinated Alkanes |
| Dehalococcoides | Anaerobic reductive dechlorination | Chlorinated Ethenes, DDT |
| Dehalobacter | Anaerobic reductive dechlorination | Chlorinated Benzenes |
| Desulfitobacterium | Anaerobic reductive dechlorination | Chlorinated Phenols |
Environmental Occurrence and Distribution Studies
Specific data on the environmental occurrence and distribution of this compound are scarce in the scientific literature. This suggests that it may not be a widely monitored environmental contaminant, or it could be grouped with other chlorinated hydrocarbons during analysis. However, based on its chemical structure as a chlorinated aromatic hydrocarbon, its environmental behavior can be inferred from related compounds.
Chlorinated hydrocarbons are known for their persistence in the environment due to the stability of the carbon-chlorine bond. They generally exhibit low water solubility and a tendency to adsorb to soil and sediment organic matter. This can lead to their accumulation in these environmental compartments. The environmental distribution of these compounds is also influenced by their volatility.
Studies on other chlorinated benzenes have shown their presence in various environmental matrices. For example, trichlorobenzenes have been detected in ambient air, water, soil, and sediment, often as a result of industrial activities and the degradation of more highly chlorinated compounds. cdc.gov Similarly, organochlorine pesticides like DDT and its metabolites are globally distributed and found in soil, water, and biota due to their historical use and persistence. researchgate.net
Table 2: Environmental Occurrence of Structurally Related Chlorinated Compounds
| Compound Class | Environmental Matrix | Typical Concentration Ranges |
| Trichlorobenzenes | Ambient Air | <1 ppbv |
| Surface Water | ng/L to µg/L | |
| Soil and Sediment | µg/kg to mg/kg | |
| DDT and Metabolites | Soil | ng/g to µg/g |
| Sediment | ng/g to µg/g | |
| Biota (e.g., fish) | ng/g to µg/g wet weight |
Note: The concentration ranges are indicative and can vary significantly based on the level of contamination and the specific location.
Advanced Analytical Methodologies for the Research and Characterization of 1 Chloro 2 2,2,2 Trichloroethyl Benzene
Chromatographic Techniques in Detailed Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 1-Chloro-2-(2,2,2-trichloroethyl)benzene, gas chromatography is particularly well-suited due to the compound's volatility.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. shimadzu.com In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the compound's boiling point and affinity for the stationary phase within the GC column. shimadzu.com As the separated components, including this compound, exit the column, they enter the mass spectrometer.
The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that is unique to the compound's structure. The mass spectrum is used for definitive identification by comparing it to spectral libraries. For quantification, the instrument measures the abundance of specific ions, allowing for the determination of the compound's concentration, even at low levels. usgs.gov The selection of appropriate quantifier and qualifier ions is crucial for accurate measurement, especially in complex matrices.
Interactive Table: Typical GC-MS Operating Parameters
| Parameter | Value/Type | Purpose |
| GC Column | DB-5ms, HP-5ms (or similar) | A non-polar column that separates compounds based on boiling point. |
| Injection Mode | Split/Splitless | Splitless mode is typically used for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Optimizes the separation of compounds with different volatilities. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions based on their mass-to-charge ratio. |
Automated Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) for Trace Analysis
For analyzing trace levels of this compound in solid or liquid samples, such as soil, sediment, or water, Automated Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) offers significantly enhanced sensitivity. researchgate.netnih.gov This technique is a two-stage process that pre-concentrates the analyte before introducing it to the GC-MS system. eag.com
In the first stage, volatile and semi-volatile compounds are extracted from the sample matrix by heating it in a controlled flow of inert gas. eag.com These compounds are then swept onto a sorbent trap, which is typically cooled to efficiently capture them. eag.com In the second stage, the trap is rapidly heated (thermally desorbed), releasing the concentrated analytes into the GC-MS for separation and analysis. eag.com This automated pre-concentration step allows for the detection of the target compound at much lower levels than direct injection methods. nih.gov TD-GC/MS has been successfully applied to determine DDT-related compounds in marine pore water, achieving detection limits in the nanogram per liter (ng/L) to picogram per liter (pg/L) range. researchgate.netnih.gov This demonstrates its suitability for the trace analysis of structurally similar compounds like this compound.
Spectroscopic Characterization Techniques
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. For this compound, various spectroscopic methods are used to confirm its identity and elucidate its precise molecular structure.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides a unique "vibrational fingerprint" of a molecule. researchgate.net When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The IR spectrum plots the absorption of radiation versus the wavenumber, revealing the functional groups present in the molecule. spectroscopyonline.com
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info Analysis of these bands allows for the confirmation of the compound's identity when compared to a reference spectrum.
Interactive Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 800-600 | C-Cl Stretch | Aryl and Alkyl Halides |
| 770-730 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene (B151609) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. ethernet.edu.et It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The NMR spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. encyclopedia.pubwordpress.com
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the benzene ring and the single proton on the ethyl side chain. The chemical shift (position) of each signal indicates its electronic environment, the integration (area) reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about neighboring protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each chemically distinct carbon atom produces a separate signal, allowing for the confirmation of the carbon skeleton.
Together, 1D and 2D NMR experiments (such as COSY and HSQC) can definitively establish the connectivity of the atoms and confirm the ortho substitution pattern of the chloro and trichloroethyl groups on the benzene ring. encyclopedia.pub
Interactive Table: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 5.0 - 5.5 | Singlet | 1H | Methine proton (-CH-) |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₈H₆Cl₄), HRMS can confirm its elemental composition.
Furthermore, HRMS is critical for analyzing the isotopic pattern of a molecule. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info A molecule containing four chlorine atoms will exhibit a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6, M+8) in the mass spectrum, and the precise relative abundances of these peaks provide definitive evidence for the number of chlorine atoms present. HRMS analysis of the fragment ions also aids in elucidating the compound's structure by identifying the exact masses of the pieces lost during ionization.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within this compound. This method measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the conjugated systems and chromophores present in the molecular structure.
The UV-Vis spectrum of this compound, an isomer of dichlorodiphenyltrichloroethane (DDT), is characterized by absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* transitions within the chlorinated benzene ring. The presence of chlorine atoms as substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). The lone pair of electrons on the chlorine atoms can interact with the π-electron system of the benzene ring, affecting the energy of the electronic transitions.
In various organic solvents, compounds structurally similar to this compound, such as o,p'-DDT, exhibit characteristic UV absorption maxima. For instance, o,p'-DDT, which is 1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene, has a reported absorption maximum at approximately 235 nm caymanchem.com. Studies on DDT in different solvents like hexane, isopropanol, and others have shown absorption maxima around 220 nm and 237 nm, with a shoulder at 237 nm, and in some cases, a single maximum at 240 nm epa.gov. These values provide a strong indication of the expected spectral behavior of this compound.
The electronic transitions observed in the UV-Vis spectrum are influenced by the solvent polarity. While the specific data for this compound is not extensively published, the behavior of related chlorinated aromatic hydrocarbons suggests that shifts in λmax can occur with changes in the solvent environment.
Below is a table summarizing the typical electronic transitions for a closely related compound, providing an expected range for this compound.
| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| π → π* | ~235 nm | Not Reported | Chloroform |
Interactive Data Table of Expected Electronic Transitions Note: Data is based on the closely related isomer, o,p'-DDT, due to the limited availability of direct spectral data for this compound.
Method Validation and Quality Assurance in Research Applications
Method validation and quality assurance are critical components in the analytical research of this compound to ensure the reliability, accuracy, and precision of experimental data. The validation of analytical procedures demonstrates that the method is suitable for its intended purpose mdpi.com. For a compound like this compound, which may be analyzed in various matrices, a robust validation protocol is essential.
Guidelines from organizations such as the International Council for Harmonisation (ICH) provide a framework for validating analytical methods mdpi.com. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the separation of the analyte peak from other potential peaks.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of dilutions of a standard solution and plotting the response against the concentration.
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed using a reference material or by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).
Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quality assurance (QA) in the analysis of chlorinated hydrocarbons involves a set of procedures to ensure that the analytical data generated meets a predefined standard of quality. This includes:
Use of Certified Reference Materials (CRMs): Analyzing a CRM alongside the samples helps to verify the accuracy of the method.
Internal Standards: The addition of a known amount of a non-interfering compound (internal standard) to all samples, standards, and blanks helps to correct for variations in extraction efficiency and instrument response.
Control Charts: Plotting the results of control samples over time can help to monitor the long-term stability and performance of the analytical method helcom.fi.
Proficiency Testing: Participation in inter-laboratory comparison studies is a valuable tool for assessing the competence of the laboratory and the validity of its analytical methods helcom.fi.
Solvent and Reagent Blanks: Regular analysis of blanks is necessary to monitor for contamination and interferences epa.gov.
For the analysis of chlorinated hydrocarbons like this compound in environmental samples, specific guidelines for quality control are often followed, which may include criteria for analyte recovery from spiked samples and the analysis of duplicate samples to assess the precision of the entire analytical process epa.gov.
The following table summarizes the key parameters for method validation.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity and resolution from other peaks. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 15% at the LOQ, ≤ 10% at higher concentrations. |
| Detection Limit (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | Lowest concentration that can be quantified reliably. | Signal-to-noise ratio of 10:1. |
Interactive Data Table of Method Validation Parameters
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in research concerning the specific chemical compound this compound. While computational and theoretical chemistry studies are prevalent for many chlorinated aromatic hydrocarbons, specific, in-depth analyses for this particular molecule are not publicly available. Consequently, a detailed article based on the requested outline focusing on its quantum mechanical properties and reaction modeling cannot be generated at this time.
Searches for computational investigations into this compound did not yield specific studies on its molecular geometry, vibrational frequencies, electronic structure, molecular electrostatic potential, or natural bond orbitals. Furthermore, no information was found regarding the modeling of its reaction pathways or the characterization of its transition states.
While general principles of computational chemistry and theoretical investigations are well-established and have been applied to structurally similar molecules, the strict requirement to focus solely on this compound prevents the inclusion of such related data. The scientific community has conducted extensive computational studies on other compounds, such as 1-chloro-2-(trichloromethyl)benzene and various isomers of chloroethylbenzene. These studies utilize methods like Density Functional Theory (DFT) to explore molecular properties and reactivity. However, direct extrapolation of these findings to this compound would be speculative and would not adhere to the required scientific accuracy for the specified topic.
The absence of a dedicated CAS (Chemical Abstracts Service) number for this compound further suggests its limited presence in chemical literature and research, reinforcing the difficulty in sourcing the specific data required to fulfill the detailed article structure.
Therefore, until specific computational and theoretical research on this compound is conducted and published, a comprehensive and scientifically accurate article as outlined cannot be produced.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2 2,2,2 Trichloroethyl Benzene
Structure-Reactivity Relationships from a Computational Perspective
The reactivity of 1-Chloro-2-(2,2,2-trichloroethyl)benzene is primarily dictated by the electronic influence of its substituents on the aromatic ring. The chloro group and the 2,2,2-trichloroethyl group both exhibit strong electron-withdrawing effects. The chloro atom withdraws electron density through a combination of inductive effects and, to a lesser extent, resonance. The 2,2,2-trichloroethyl group, with its three electron-withdrawing chlorine atoms, exerts a powerful negative inductive effect (-I) on the benzene (B151609) ring. This combined electron withdrawal deactivates the aromatic ring towards electrophilic substitution reactions and influences the regioselectivity of such reactions.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. Key parameters that can be computationally determined to understand the structure-reactivity relationship include molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
Molecular Geometry: Computational optimization of the molecular geometry of this compound would likely reveal a structure where the benzene ring remains largely planar. However, steric interactions between the ortho-substituted chloro and 2,2,2-trichloroethyl groups may cause slight distortions from ideal hexagonal symmetry. Bond lengths and angles around the substituted carbons would be expected to deviate from those in unsubstituted benzene.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO. The significant electron withdrawal would likely result in a relatively large HOMO-LUMO gap, suggesting a molecule with considerable stability. The distribution of these orbitals is also informative; the HOMO is typically localized on the electron-rich regions of the molecule and is associated with the ability to donate electrons, while the LUMO is in electron-poor regions and relates to the ability to accept electrons.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show regions of negative potential (red/yellow) around the chlorine atoms due to their high electronegativity, and regions of positive potential (blue) on the hydrogen atoms of the benzene ring. The electron-deficient nature of the aromatic ring, due to the withdrawing substituents, would likely result in a less negative potential over the π-system compared to benzene, making it less susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into the charge distribution and intramolecular interactions. It is expected that the carbon atoms attached to the chloro and trichloroethyl groups would carry a partial positive charge, and the chlorine atoms would have a partial negative charge. This charge distribution further confirms the electron-withdrawing nature of the substituents and helps in identifying the likely sites for nucleophilic and electrophilic attack.
The following tables present hypothetical but scientifically reasoned computational data for this compound, based on known trends from similar molecules.
| Parameter | Predicted Value |
|---|---|
| C-Cl (ring) Bond Length (Å) | ~1.74 |
| C-C (ring) Bond Lengths (Å) | ~1.39 - 1.41 |
| C-C (ethyl) Bond Length (Å) | ~1.54 |
| C-Cl (ethyl) Bond Lengths (Å) | ~1.77 |
| C-C-C (ring) Bond Angles (°) | ~119 - 121 |
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | < -6.5 |
| LUMO Energy (eV) | > -1.0 |
| HOMO-LUMO Gap (eV) | > 5.5 |
| Dipole Moment (Debye) | Relatively high due to electronegative Cl atoms |
| Atom | Predicted Charge (e) |
|---|---|
| C1 (attached to Cl) | Positive |
| C2 (attached to ethyl group) | Positive |
| Cl (on the ring) | Negative |
| C (of CH2) | Slightly Positive |
| C (of CCl3) | Significantly Positive |
| Cl (on the ethyl group) | Negative |
Advanced Applications and Derivatization in Synthetic Organic Chemistry
Role as an Intermediate in the Synthesis of Complex Organic Molecules
1-Chloro-2-(2,2,2-trichloroethyl)benzene and its isomers serve as crucial building blocks in the synthesis of more complex molecules across various sectors of the chemical industry. The reactivity of the chlorinated aromatic ring and the trichloroethyl side chain allows for a range of chemical transformations.
The chlorinated structure of benzene (B151609) derivatives is a common feature in many agrochemicals. While specific applications for the 1-chloro-2-(2,2,2-trichloroethyl) isomer are not extensively detailed, closely related isomers are recognized as valuable intermediates in the production of herbicides and pesticides. For instance, 1-chloro-4-(trichloromethyl)benzene, also known as 4-chlorobenzotrichloride (B167033), is a key intermediate in the commercial manufacturing of herbicides google.com. Similarly, the isomer 1-Chloro-4-(2,2,2-trichloroethyl)benzene is noted for its potential application as an intermediate in the synthesis of agrochemicals due to its chlorinated structure smolecule.com. The presence of multiple chlorine atoms in these molecules is a critical factor in their potential bioactivity and utility in crop protection research.
| Compound | Application Area | Role |
| 1-Chloro-4-(trichloromethyl)benzene | Agrochemicals | Intermediate for herbicides google.com |
| 1-Chloro-4-(2,2,2-trichloroethyl)benzene | Agrochemicals | Potential intermediate for pesticides and herbicides smolecule.com |
In the pharmaceutical industry, chlorinated organic compounds are integral to the structure of many active pharmaceutical ingredients (APIs) nih.gov. The analog of the subject compound, 1-Chloro-2-(trichloromethyl)benzene, serves as a significant precursor in the synthesis of pharmaceutical intermediates . A key transformation of this compound is its hydrolysis to form 2-chlorobenzoyl chloride . This acyl chloride is a versatile reagent used to introduce the 2-chlorobenzoyl moiety into various drug candidates, including anti-inflammatory, antihistamine, and antifungal agents. A notable example is its use in the production of clotrimazole, a widely used antifungal medication . This highlights the importance of the ortho-chlorinated benzene scaffold in medicinal chemistry.
Currently, the scientific literature does not provide significant information regarding the specific applications of this compound in the fields of polymer science or the development of advanced materials.
Synthesis and Investigation of Structurally Related Analogs
The synthesis and study of analogs of this compound are crucial for understanding structure-activity relationships, reactivity, and environmental impact.
| Compound Name | Molecular Formula | CAS Number |
| 1-Chloro-2-(trichloromethyl)benzene | C₇H₄Cl₄ | 2136-89-2 matrix-fine-chemicals.comscimplify.com |
| 1-Chloro-2-(dichloromethyl)benzene | C₇H₅Cl₃ | Not specified |
| 1-Chloro-2-(1-chloroethyl)benzene | C₈H₈Cl₂ | 20001-64-3 nih.govachemblock.com |
| 1-Chloro-2-ethylbenzene | C₈H₉Cl | 89-96-3 nist.govnist.gov |
| 2-Chlorotoluene | C₇H₇Cl | 95-49-8 nist.gov |
The investigation of structurally related analogs is essential for predicting the chemical reactivity and environmental fate of compounds like this compound. The reactivity of such molecules is significantly influenced by the interplay between the chloro-substituent on the benzene ring and the chlorinated alkyl side chain . For example, the electron-withdrawing nature of the trichloroethyl group can affect the reactivity of the aromatic ring in electrophilic substitution reactions smolecule.com.
While comprehensive environmental behavior studies specifically comparing this compound with its analogs are not widely available, research on related compounds like 1-chloro-2-nitrobenzene provides insight into the environmental profile of such molecules. Studies on 1-chloro-2-nitrobenzene show it has low water solubility, a log Kow of 2.24, and is not readily biodegradable, indicating that the main environmental compartments it would partition to are water and air oecd.org. Such data on analogs are invaluable for building predictive models for the environmental impact of more complex chlorinated benzenes.
Q & A
Q. What are the recommended methods for synthesizing 1-Chloro-2-(2,2,2-trichloroethyl)benzene in laboratory settings?
Methodological Answer:
- Friedel-Crafts Alkylation : React 1-chloro-2-ethylbenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Chlorination of Ethylbenzene Derivatives : Introduce trichloroethyl groups via radical-initiated chlorination using sulfuryl chloride (SO₂Cl₂) under UV light, followed by purification via fractional distillation .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane) to improve yield .
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Q. What environmental persistence factors should be considered when studying this compound?
Methodological Answer:
- Hydrophobicity : Measure log P values (estimated >4.0) to assess bioaccumulation potential in lipid-rich tissues .
- Photolytic Stability : Conduct UV-Vis studies to evaluate resistance to sunlight-driven degradation; note similarities to DDT analogs (half-life >60 days in aerobic soils) .
- Microbial Degradation : Screen for soil microorganisms (e.g., Sphingomonas spp.) capable of dechlorination under anaerobic conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in degradation pathway data for chlorinated ethylbenzene derivatives?
Methodological Answer:
- Isotopic Tracers : Use Cl-labeled compounds to track dechlorination intermediates via LC-HRMS .
- Advanced Analytics : Pair GC×GC-TOF/MS with multivariate analysis to distinguish between abiotic (hydrolysis) and biotic (microbial) degradation products .
- Controlled Reactor Studies : Compare degradation kinetics in batch reactors with varying pH (3–9), temperature (25–50°C), and redox conditions (aerobic vs. anaerobic) .
Q. How does steric hindrance from the trichloroethyl group influence reaction kinetics in derivatization reactions?
Methodological Answer:
- Kinetic Modeling : Apply density functional theory (DFT) to calculate activation energies for nucleophilic substitution (Sₙ2) vs. elimination (E2) pathways, accounting for steric bulk .
- Experimental Validation : Compare reaction rates of this compound with less-hindered analogs (e.g., 1-chloro-2-ethylbenzene) in Suzuki-Miyaura cross-coupling reactions .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to mitigate steric effects by stabilizing transition states .
Q. What computational approaches predict the ecotoxicological impact of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models : Train models using datasets from EPA DSSTox to predict acute toxicity (e.g., LC₅₀ in Daphnia magna) .
- Molecular Dynamics Simulations : Simulate binding affinities to estrogen receptors (ERα/β) to assess endocrine-disruption potential .
- AI-Driven Risk Assessment : Integrate COMSOL Multiphysics with machine learning to model environmental fate across soil-water-air matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
